![molecular formula C18H24O3 B195166 17-Epiestriol CAS No. 1228-72-4](/img/structure/B195166.png)
17-Epiestriol
Overview
Description
17alpha-Estriol is a naturally occurring steroidal estrogen. It is a minor and weak endogenous estrogen that is related to 17beta-Estradiol. The compound is known for its significantly lower estrogenic potency compared to 17beta-Estradiol. It is the C17 epimer of estradiol and has approximately 100-fold lower estrogenic potency than 17beta-Estradiol .
Mechanism of Action
Target of Action
17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . ERβ is one of two main types of estrogen receptors, the other being estrogen receptor alpha (ERα). ERβ has a critical role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system .
Mode of Action
This compound interacts with its primary target, ERβ, by binding to it . This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes. Specifically, this compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro .
Biochemical Pathways
The binding of this compound to ERβ affects several biochemical pathways. One of the key pathways influenced by this interaction is the TNFα-induced VCAM-1 expression pathway . VCAM-1 is a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium. It also participates in the progression of atherosclerosis .
Pharmacokinetics
As an endogenous estrogen, it is likely that this compound follows similar metabolic pathways as other estrogens .
Result of Action
The action of this compound results in the inhibition of VCAM-1 expression . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as cell adhesion, immune response, and inflammation . Furthermore, this compound induces the expression of endothelial nitric-oxide synthase mRNA and protein, which plays a crucial role in vascular homeostasis .
Biochemical Analysis
Biochemical Properties
17-Epiestriol is a selective agonist of the estrogen receptor beta (ERβ) . It is described as a relatively weak estrogen, which is in accordance with its relatively low affinity for the estrogen receptor alpha (ERα) .
Cellular Effects
This compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the estrogen receptor beta (ERβ). This binding interaction leads to the inhibition of TNFα-induced VCAM-1 mRNA as well as protein expression in human umbilical vein endothelial cells .
Metabolic Pathways
This compound is a metabolite of estrone and is formed via a 16α-hydroxy estrone intermediate by reduction of the C-17 ketone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Estriol typically involves the reduction of estrone or estradiol. One common method includes the reduction of estrone using sodium borohydride in methanol, followed by oxidation with Jones reagent to yield 17alpha-Estriol .
Industrial Production Methods: Industrial production of 17alpha-Estriol often involves the microbial transformation of plant sterols. This biotechnological approach is preferred due to its efficiency and eco-friendliness. The process involves the use of specific microorganisms that can convert plant sterols into 17alpha-Estriol through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 17alpha-Estriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form estrone.
Reduction: It can be reduced to form estradiol.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Estrone.
Reduction: Estradiol.
Substitution: Various substituted estriol derivatives.
Scientific Research Applications
Biochemical Properties
17-Epiestriol is a steroidal estrogen derived from estrone and acts primarily as a selective agonist for the estrogen receptor beta (ERβ). It exhibits approximately 400-fold greater potency than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This compound is characterized by:
- Molecular Structure : this compound is the C17 epimer of estradiol and is formed via the reduction of the C-17 ketone of 16α-hydroxyestrone.
- Estrogenic Activity : While it has lower overall estrogenic potency compared to estradiol, its selective action on ERβ suggests unique therapeutic potentials .
Medical Research
This compound's unique properties make it a candidate for various medical applications:
- Hormone Replacement Therapy : Given its selective action on ERβ, this compound may be beneficial in hormone replacement therapies, particularly for postmenopausal women. Its weaker estrogenic effects may reduce the risk of adverse effects associated with stronger estrogens like estradiol .
- Cardiovascular Health : Research indicates that this compound can inhibit inflammatory responses in endothelial cells, potentially reducing cardiovascular risks associated with menopause .
Endocrine Research
The compound's role in studying estrogen receptor interactions is significant:
- Selective Estrogen Receptor Modulation : As a selective ERβ agonist, this compound is used to investigate the differential roles of estrogen receptors in various tissues. This research could lead to targeted therapies for conditions influenced by estrogen signaling .
Cancer Research
Studies have linked estrogens to cancer risk, particularly endometrial cancer:
- Endometrial Cancer Studies : Data suggest that while higher levels of estrone and estradiol are associated with increased endometrial cancer risk, this compound's weaker activity may offer a safer profile for patients requiring estrogen therapy .
Comparison with Other Estrogens
Case Studies
Several studies have documented the effects and potential applications of this compound:
- Vascular Health Study : A study demonstrated that treatment with this compound significantly reduced VCAM-1 expression in human umbilical vein endothelial cells exposed to inflammatory stimuli, suggesting its role in cardiovascular protection .
- Endometrial Cancer Risk Assessment : Research indicated that lower levels of this compound were associated with reduced endometrial cancer risk compared to higher levels of estradiol and estrone, supporting its potential as a safer therapeutic option for women at risk .
- Hormonal Regulation Study : Investigations into hormone replacement therapies highlighted that patients receiving treatments including this compound experienced fewer side effects compared to those on traditional therapies involving stronger estrogens like estradiol .
Comparison with Similar Compounds
17beta-Estradiol: A more potent estrogen with higher estrogenic activity.
Estrone: Another naturally occurring estrogen with intermediate potency.
Estriol: A weak estrogen similar to 17alpha-Estriol but with different biological activity.
Uniqueness: 17alpha-Estriol is unique due to its significantly lower estrogenic potency and its preferential binding to estrogen receptor alpha. It also shows unique binding properties to brain-expressed estrogen receptor-X, suggesting it may have distinct neuroprotective roles .
Biological Activity
17-Epiestriol (17α-epiestriol), a metabolite of estriol, is a weak endogenous estrogen that exhibits unique biological activities, particularly in relation to estrogen receptors. It is known for its selective binding affinity for estrogen receptor beta (ERβ) and has been shown to have potent anti-inflammatory properties, especially in vascular contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health.
This compound is chemically classified as 16α-hydroxy-17α-estradiol. It is structurally related to estriol and has been identified as a metabolite formed from 16α-hydroxyestrone. Its binding affinities to estrogen receptors are notable: it binds to ERα with a relative affinity of approximately 29% and to ERβ with about 80% compared to estradiol .
Potency in Inhibition of Inflammatory Markers
Research has demonstrated that this compound is approximately 400 times more potent than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). This inhibition is mediated through the induction of endothelial nitric oxide synthase (eNOS) and the prevention of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) migration into the nucleus .
Selective Estrogen Receptor Modulation
This compound acts as a selective agonist for ERβ, which has been associated with anti-proliferative effects in various tissues. This selectivity may play a role in its potential protective effects against certain cancers, including colorectal cancer, where it may influence carcinogenesis through its differential receptor binding .
Cardiovascular Health
The ability of this compound to suppress VCAM-1 expression suggests a role in cardiovascular health by potentially reducing inflammation and endothelial dysfunction. This mechanism could contribute to lower risks of cardiovascular diseases associated with estrogenic compounds .
Cancer Research
In studies examining estrogen metabolites and colorectal cancer risk, high levels of this compound were suggested to correlate with increased risk, although results were not statistically significant across all metabolites tested. The nuanced relationship between estrogen metabolism and cancer risk highlights the need for further investigation into how different metabolites like this compound interact with cancer pathways .
Study on Inflammatory Responses
A pivotal study assessed the effects of this compound on TNFα-induced VCAM-1 expression. The findings indicated that at physiological concentrations, this compound effectively reduced VCAM-1 mRNA and protein levels significantly more than estradiol, suggesting its potential therapeutic role in inflammatory diseases .
Colorectal Cancer Risk Analysis
In a cohort study involving postmenopausal women, researchers measured various estrogen metabolites, including this compound. While most metabolites showed no significant association with colorectal cancer risk, there was a borderline trend indicating that higher levels of this compound might be linked to increased risk. This finding underscores the complexity of estrogen metabolism and its implications for cancer epidemiology .
Comparative Table of Estrogen Receptor Binding Affinities
Compound | ERα Binding Affinity (%) | ERβ Binding Affinity (%) |
---|---|---|
Estradiol | 100 | 100 |
This compound | 29 | 80 |
Estriol | <1 | 15 |
Genistein | - | Low concentrations |
Properties
IUPAC Name |
(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-PNVOZDDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858947 | |
Record name | 17-Epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1228-72-4 | |
Record name | 17-Epiestriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 17alpha-Estriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |
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Record name | 17alpha-Estriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07702 | |
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Record name | 17-Epiestriol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |
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Record name | 17-Epiestriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 17.ALPHA.-ESTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |
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Record name | 17-Epiestriol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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